molecular formula C12H16O B2663777 2-[2-(1-Methylcyclopropyl)phenyl]ethanol CAS No. 2172605-76-2

2-[2-(1-Methylcyclopropyl)phenyl]ethanol

Cat. No.: B2663777
CAS No.: 2172605-76-2
M. Wt: 176.259
InChI Key: ZXEGUPGMSPODBP-UHFFFAOYSA-N
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Description

2-[2-(1-Methylcyclopropyl)phenyl]ethanol is a chemical compound with the molecular formula C12H16O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Scientific Research Applications

2-[2-(1-Methylcyclopropyl)phenyl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The safety information for “2-[2-(1-Methylcyclopropyl)phenyl]ethanol” can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1-Methylcyclopropyl)phenyl]ethanol typically involves the following steps:

    Reduction: The phenyl ring with the cyclopropyl group is then subjected to reduction reactions to introduce the ethanol moiety. This can be done using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Br2, HNO3, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(1-Methylcyclopropyl)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and phenyl ring contribute to its binding affinity and specificity. The ethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

    2-[2-(Cyclopropyl)phenyl]ethanol: Lacks the methyl group on the cyclopropyl ring.

    2-[2-(1-Methylcyclopropyl)phenyl]methanol: Has a methanol moiety instead of ethanol.

Uniqueness: 2-[2-(1-Methylcyclopropyl)phenyl]ethanol is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

2-[2-(1-methylcyclopropyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(7-8-12)11-5-3-2-4-10(11)6-9-13/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGUPGMSPODBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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